3-Phenylfuran

概述

描述

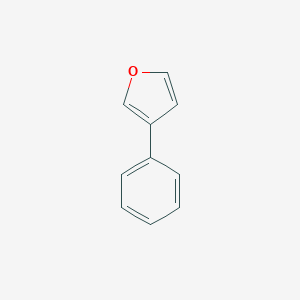

3-Phenylfuran (C₁₀H₈O, MW: 144.17, CAS: 13679-41-9) is a heterocyclic aromatic compound characterized by a phenyl group substituted at the 3-position of a furan ring. It is a natural product found in fermented foods and beverages, where it contributes to flavor profiles. Key properties include a boiling point of 232–233°C, logP of 3.137 (indicating moderate lipophilicity), and solubility in water (171.8 mg/L at 25°C) and alcohol .

In food chemistry, this compound is a Maillard reaction product, formed during thermal processing of amino acids and reducing sugars. It is a marker compound in Sauce-flavor Daqu (a fermentation starter for Chinese baijiu), where it enhances baked, roasted, and green bean aromas . It is also identified as a key flavor component in soy sauce and clam sauce, contributing to sensory attributes like caramel-like and green bean notes .

准备方法

Synthetic Routes and Reaction Conditions

3-Phenylfuran can be synthesized through several methods, including:

Paal-Knorr Furan Synthesis: This method involves the cyclization of 1,4-diketones in the presence of an acid catalyst to form furans.

Gold-Catalyzed Cycloisomerization: This method uses gold nanoparticles supported on titanium dioxide to catalyze the cycloisomerization of conjugated allenones into furans under mild conditions.

Palladium-Catalyzed Synthesis: This method involves the use of palladium catalysts to synthesize 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

化学反应分析

Types of Reactions

3-Phenylfuran undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron.

Major Products Formed

Oxidation: Phenylfuranones or phenylfurancarboxylic acids.

Reduction: Phenylfuranols.

Substitution: Halogenated phenylfurans.

科学研究应用

Pharmaceutical Applications

3-Phenylfuran derivatives have been identified as potential COX-2 inhibitors , which are crucial in treating inflammation and pain. Research has shown that these compounds can selectively inhibit the COX-2 enzyme, making them candidates for developing anti-inflammatory drugs. A notable study highlighted the synthesis of this compound-2-one derivatives that exhibit promising biological activity against COX-2, suggesting their therapeutic potential in managing conditions like arthritis and other inflammatory diseases .

Case Study: COX-2 Inhibition

- Study Focus : Evaluation of this compound derivatives as selective COX-2 inhibitors.

- Findings : Certain derivatives demonstrated significant inhibition with low toxicity profiles, indicating their suitability for further development as anti-inflammatory agents.

Flavoring Agent in Food Science

This compound is recognized for its role as a flavoring agent . It is produced during the Maillard reaction, which occurs when amino acids and reducing sugars react under heat, contributing to the flavor profile of cooked foods. This compound has been noted for imparting a pleasant aroma and taste, particularly in chocolate and other confections .

Data Table: Flavor Profile Contributions

| Compound | Source | Flavor Characteristics |

|---|---|---|

| This compound | Chocolate | Sweet, caramel-like |

| 2-Acetylfuran | Baked Goods | Nutty, roasted |

| 5-Methylfurfural | Coffee | Sweet, caramel |

Material Science Applications

In materials science, this compound is explored for its potential in synthesizing new materials with unique properties. Its derivatives can be utilized in creating polymers and other materials that exhibit enhanced thermal stability and mechanical strength.

Case Study: Polymer Synthesis

- Research Focus : Development of polymeric materials from this compound derivatives.

- Results : Polymers synthesized from these compounds showed improved thermal and mechanical properties compared to traditional polymers, making them suitable for advanced applications in coatings and composites.

Biochemical Research

This compound serves as a fungal metabolite , contributing to various biochemical pathways. Its role in metabolic processes has been studied to understand better how it can influence biological systems and its potential utility in biotechnological applications .

Research Insights

- Investigations into the metabolic pathways involving this compound have revealed its significance in fungal biology, suggesting potential applications in agriculture as a natural fungicide.

作用机制

The mechanism of action of 3-Phenylfuran involves its interaction with various molecular targets and pathways. As a Maillard reaction product, it may interact with proteins and other biomolecules, leading to the formation of advanced glycation end-products (AGEs). These AGEs can affect cellular functions and contribute to various biological processes .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 3-Phenylfuran with structurally related furan derivatives in terms of chemical properties, sensory profiles, and applications:

生物活性

3-Phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a phenyl group. This compound has garnered attention in recent years for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this compound through various studies and findings.

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 174.20 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest at G2/M phase |

| HeLa | 18 | ROS generation leading to DNA damage |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell death.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. The results indicate that it effectively scavenges free radicals, thus protecting cells from oxidative stress.

Table 3: Antioxidant Activity of this compound

| Assay Type | IC (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Case Studies

-

Study on Cancer Cell Lines :

A recent study published in Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 and A549 cells. The compound was found to induce apoptosis through the activation of caspase pathways, with a notable increase in reactive oxygen species (ROS) levels observed during treatment . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of this compound against pathogenic bacteria. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents . -

Oxidative Stress Protection :

A study assessing the antioxidant effects demonstrated that treatment with this compound significantly reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide, indicating its protective role against oxidative damage .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-phenylfuran, and how do reaction conditions influence yield and purity?

- Methodological Answer : The most common method involves Pd-catalyzed cross-coupling reactions, such as the coupling of 3-bromofuran derivatives with phenylboronic acid (e.g., PdCl(C₃H₅)(dppb) catalyst in 1,4-dioxane at 80°C yields ~78% product) . Alternative routes include dehydration of carbinols (e.g., using dilute sulfuric acid), though this may produce isomeric byproducts requiring chromatographic purification . Key variables to optimize include catalyst loading, solvent polarity, and temperature.

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- NMR : Analyze aromatic proton environments (δ 6.5–7.5 ppm for furan and phenyl protons) and coupling patterns to confirm substitution positions.

- Mass Spectrometry (MS) : Confirm molecular weight (144.1699 g/mol) via ESI-MS or EI-MS .

- Elemental Analysis : Validate purity (e.g., C 87.31%, H 4.61% for derivatives) . Cross-reference data with literature accounts to ensure consistency .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

- Methodological Answer : Monitor degradation via UV-Vis spectroscopy (e.g., absorbance shifts at ~250 nm) and GC-MS for byproduct identification. Store under inert atmosphere (argon) to prevent oxidation. Conduct accelerated stability studies at elevated temperatures (40–60°C) to predict shelf-life .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in C–H bond functionalization?

- Methodological Answer : Use Hammett constants (σ) to correlate substituent effects on furan’s electron density. For example, electron-withdrawing groups at the 2-position enhance electrophilic substitution at C5. Computational modeling (DFT, Gaussian) can predict regioselectivity in Pd-catalyzed arylation reactions . Validate predictions with kinetic studies (e.g., varying aryl halide electrophilicity) .

Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Step 1 : Cross-reference spectral databases (NIST WebBook, SciFinder) to identify outliers .

- Step 2 : Replicate synthesis and characterization under standardized conditions (e.g., solvent, temperature).

- Step 3 : Use high-resolution MS and 2D NMR (COSY, HSQC) to resolve ambiguities in structural assignments . Document all experimental parameters to enable reproducibility .

Q. What strategies are effective for isolating and characterizing isomeric byproducts formed during this compound synthesis?

- Methodological Answer :

- Chromatography : Employ gradient HPLC with chiral columns (e.g., Chiralpak IA) for enantiomer separation.

- Crystallography : Single-crystal X-ray diffraction can unambiguously assign structures to isomers .

- Dynamic NMR : Detect rotational barriers in hindered isomers (e.g., atropisomers) by variable-temperature experiments .

Q. How can computational chemistry guide the design of this compound-based materials with tailored electronic properties?

- Methodological Answer :

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (e.g., using Gaussian) to predict charge-transfer behavior in optoelectronic applications .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for pharmacological testing .

Q. Guidelines for Rigorous Research

- Literature Review : Use SciFinder to identify gaps (e.g., limited studies on this compound’s photochemical behavior) .

- Ethical Reporting : Disclose all conflicting data and justify interpretations using FINER criteria (Feasible, Novel, Ethical, Relevant) .

- Reproducibility : Archive raw spectra, chromatograms, and computational input files as supplementary materials .

属性

IUPAC Name |

3-phenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNANPEQZOWHZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333833 | |

| Record name | 3-Phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13679-41-9 | |

| Record name | 3-Phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。